molecular formula C7H6INO2 B022927 3-Amino-5-iodobenzoic acid CAS No. 102153-73-1

3-Amino-5-iodobenzoic acid

Cat. No.: B022927
CAS No.: 102153-73-1
M. Wt: 263.03 g/mol
InChI Key: KBYLCDHIWWCZLX-UHFFFAOYSA-N
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Description

3-Amino-5-iodobenzoic acid is an organic compound with the molecular formula C₇H₆INO₂ It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and the iodine atom at the fifth carbon of the benzene ring

Biochemical Analysis

Cellular Effects

It has been used in the development of perovskite solar cells, where it was found to enhance the performance and stability of the cells . This suggests that 3-Amino-5-iodobenzoic acid may have potential effects on cellular processes, possibly influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 197-198°C , suggesting that it is stable at room temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-iodobenzoic acid typically involves the iodination of 3-aminobenzoic acid. One common method is the reaction of 3-aminobenzoic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an acidic medium, often using acetic acid as the solvent. The mixture is stirred at an elevated temperature until the reaction is complete, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Scientific Research Applications

3-Amino-5-iodobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Amino-5-iodobenzoic acid: Similar structure but with the amino group at the second carbon.

    3-Amino-4-iodobenzoic acid: Similar structure but with the iodine atom at the fourth carbon.

    3-Amino-5-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.

Uniqueness: 3-Amino-5-iodobenzoic acid is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination allows for specific interactions in chemical and biological systems that are not possible with other similar compounds. The iodine atom also provides unique reactivity and radiolabeling capabilities, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-amino-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYLCDHIWWCZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468495
Record name 3-Amino-5-iodorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102153-73-1
Record name 3-Amino-5-iodorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-iodobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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